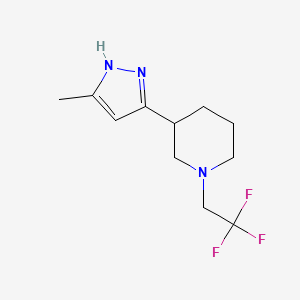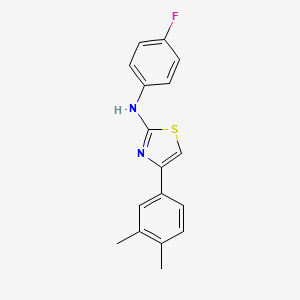
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative with a pyrazole ring and a trifluoroethyl group attached to it.
Applications De Recherche Scientifique
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the brain.
Mécanisme D'action
The exact mechanism of action of 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine is not fully understood. However, it has been suggested that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the brain. Additionally, this compound may also act on other receptors such as the sigma-1 receptor, which has been implicated in various physiological processes including pain modulation and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain conditions. Additionally, this compound has been studied for its potential use as a radioligand in PET imaging studies of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine in lab experiments is its potent analgesic effects, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory pain conditions. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
Orientations Futures
There are several future directions for research on 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine. One area of research could be the development of new pain medications based on this compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify other potential targets for its pharmacological effects. Another area of research could be the development of new radioligands for PET imaging studies of the brain based on this compound. Overall, this compound has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield the final product.
Propriétés
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)-1-(2,2,2-trifluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-8-5-10(16-15-8)9-3-2-4-17(6-9)7-11(12,13)14/h5,9H,2-4,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJYAXPILZIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCN(C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B7638724.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7638734.png)
![3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638745.png)
![1-piperidin-1-yl-3-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B7638750.png)
![5-oxo-1-propan-2-yl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7638752.png)
![3-(5-chlorothiophen-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638765.png)
![1-[4-Fluoro-3-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7638772.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
